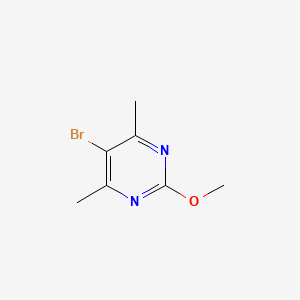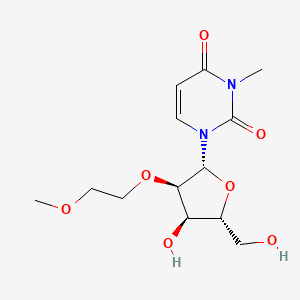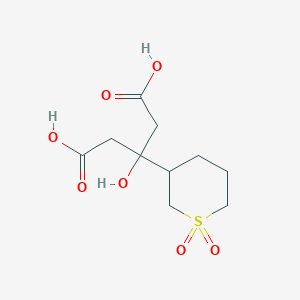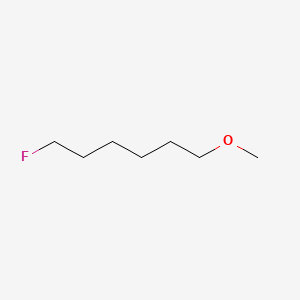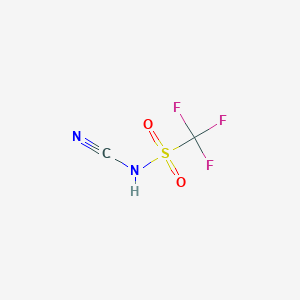
N-Cyano-trifluoromethylsulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyano-1,1,1-trifluoromethanesulfonamide is a compound that belongs to the family of trifluoromethanesulfonamides. These compounds are known for their strong electron-withdrawing properties and high NH-acidity, making them valuable in various chemical reactions and applications . N-cyano-1,1,1-trifluoromethanesulfonamide is particularly notable for its use as a reagent and catalyst in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-1,1,1-trifluoromethanesulfonamide typically involves the reaction of trifluoromethanesulfonamide with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N-cyano-1,1,1-trifluoromethanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyano-1,1,1-trifluoromethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and dienes in the presence of oxidizing agents.
Common Reagents and Conditions
Common reagents used in reactions with N-cyano-1,1,1-trifluoromethanesulfonamide include cyanogen bromide, dichloromethane, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving N-cyano-1,1,1-trifluoromethanesulfonamide depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of cyano-substituted compounds, while addition reactions can produce oxy-methylated products .
Wissenschaftliche Forschungsanwendungen
N-cyano-1,1,1-trifluoromethanesulfonamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which N-cyano-1,1,1-trifluoromethanesulfonamide exerts its effects is primarily through its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. The compound can act as a catalyst by lowering the activation energy of reactions and increasing reaction rates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
Bis(trifluoromethanesulfonyl)imide: Known for its strong acidity and use in ionic liquids and batteries.
N-Phenyl-bis(trifluoromethanesulfonimide): Used as a trifluoromethylating agent and in the synthesis of complex organic molecules.
Uniqueness
N-cyano-1,1,1-trifluoromethanesulfonamide is unique due to the presence of both the cyano and trifluoromethanesulfonyl groups. This combination imparts distinct chemical properties, making it highly valuable in various applications, particularly in organic synthesis and pharmaceutical development .
Eigenschaften
Molekularformel |
C2HF3N2O2S |
|---|---|
Molekulargewicht |
174.10 g/mol |
IUPAC-Name |
N-cyano-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C2HF3N2O2S/c3-2(4,5)10(8,9)7-1-6/h7H |
InChI-Schlüssel |
JYRVOKQMYLFJPY-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


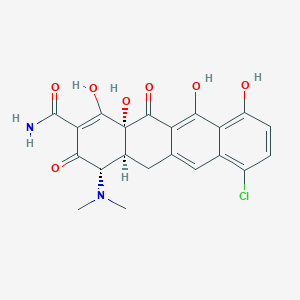


![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
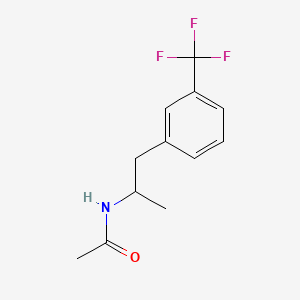
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)

![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
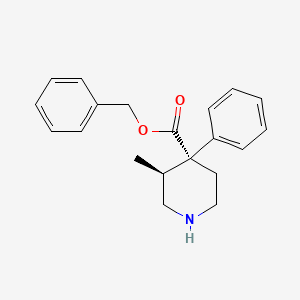
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
